Heteroannulation reactions between cyclohexenones and benzoquinones (BQ) under acetic acid catalysis represent a robust route to benzofuran cores. Pirouz et al. demonstrated that refluxing BQ derivatives with cyclohexenones in toluene/AcOH mediates [3+2] cycloaddition, forming furanylidene-benzofuran scaffolds. For instance, treatment of 2-methylcyclohexenone (1a) with BQ in AcOH/toluene yielded (5-iodo-1-benzofuran-3-yl) acetate precursors via intermediate oxocarbenium ions (Figure 1). Mechanistic studies revealed that BQ undergoes protonation to form BQH⁺, which participates in redox processes with cyclohexenones, followed by cyclization and acetate group incorporation.
This method’s versatility was further illustrated by substituting BQ with hydroquinone (HQ), though HQ alone failed to produce the target benzofuran, emphasizing BQ’s role as both reactant and oxidant. Optimized conditions (18 h reflux, 70% yield) highlight the efficiency of one-pot heteroannulation for scalable synthesis.
Palladium-catalyzed Sonogashira couplings are pivotal for constructing benzofuran frameworks. Lin et al. reported a two-step synthesis starting from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (23), where PdCl₂(PPh₃)₂ catalyzed the coupling of benzofuranyl bromides with stannanes to install aryl-alkyne bonds (Table 1). Comparative studies showed PdCl₂(PPh₃)₂ outperformed Pd(PPh₃)₄, with iodophenol substrates (12b) yielding higher efficiencies than bromophenols (12a).
Table 1: Catalyst Efficiency in Sonogashira Coupling
Catalyst | Substrate | Yield (%) |
---|---|---|
PdCl₂(PPh₃)₂ | 12b | 95 |
Pd(PPh₃)₄ | 12a | 77 |
Post-coupling, DIBAL reduction and TiCl₄-mediated deprotection furnished the benzofuran core in 77–95% yields. This approach’s modularity enables access to diverse analogues, underscoring its utility in medicinal chemistry.
Regioselective iodination at the benzofuran 5-position is achieved via diazotization-iodination sequences. A protocol by Choi et al. involved treating 1-aminodibenzofuran with HCl/NaNO₂ at −10°C to generate a diazonium intermediate, followed by KI quenching at 25°C to afford 1-iododibenzofuran (857784-97-5) in 44% yield. Critical optimizations included:
Alternative methods, such as electrophilic iodination using I₂/HIO₃, remain less explored for benzofurans, highlighting the dominance of diazotization in achieving 5-iodo specificity.
Esterification of 5-iodo-1-benzofuran-3-ol derivatives is typically accomplished using acetic anhydride under acidic or basic conditions. Choi et al. described the synthesis of butyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate via nucleophilic acyl substitution, where the hydroxyl group at C-3 reacted with acetyl chloride in pyridine. X-ray crystallography confirmed the acetate group’s orientation opposite the methylsulfinyl substituent, stabilizing the structure through C–H···O interactions.
Recent innovations employ deep eutectic solvents (DES) like choline chloride-ethylene glycol to enhance reaction efficiency. For example, acetylation of o-hydroxy aldehydes (15) in DES yielded benzofuran acetates in 70–91% yields, leveraging DES’s dual role as solvent and weak base.